2-(Dibutylamino)acetamide

Endothelin Receptor Antagonist Receptor Selectivity Cardiovascular Disease

2-(Dibutylamino)acetamide (CAS 7428-62-8), also designated NSC 96571, is a small-molecule aminoacetamide (C10H22N2O, MW 186.29 g/mol) that serves as both a critical pharmacophore and a versatile building block in medicinal chemistry. Its structure features a tertiary amine flanked by two butyl groups and a primary acetamide, enabling diverse chemical modifications.

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
CAS No. 7428-62-8
Cat. No. B15495549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dibutylamino)acetamide
CAS7428-62-8
Molecular FormulaC10H22N2O
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC(=O)N
InChIInChI=1S/C10H22N2O/c1-3-5-7-12(8-6-4-2)9-10(11)13/h3-9H2,1-2H3,(H2,11,13)
InChIKeyINLXHJAERKAQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dibutylamino)acetamide (CAS 7428-62-8) Procurement Guide: A Core Pharmacophore and Versatile Synthetic Intermediate


2-(Dibutylamino)acetamide (CAS 7428-62-8), also designated NSC 96571, is a small-molecule aminoacetamide (C10H22N2O, MW 186.29 g/mol) that serves as both a critical pharmacophore and a versatile building block in medicinal chemistry [1]. Its structure features a tertiary amine flanked by two butyl groups and a primary acetamide, enabling diverse chemical modifications. The compound is a key substructure in potent endothelin receptor antagonists like Atrasentan (ABT-627) and is a precursor for synthesizing bioactive derivatives with applications in neurology and oncology [2].

Why 2-(Dibutylamino)acetamide Cannot Be Replaced by Generic Alternatives: The Criticality of the Tertiary Amine Moiety


The specific N,N-dibutyl substitution on the acetamide scaffold is not an interchangeable feature but a critical determinant of biological activity and receptor selectivity. Classic work on endothelin receptor antagonists demonstrates that replacing the 2-(dibutylamino)acetamide group of the ETA-selective antagonist ABT-627 with a diphenylmethylaminoacetamide results in a complete reversal of receptor specificity, transforming it into an ETB-selective antagonist [1]. Similarly, in a series of cholinesterase inhibitors, the 2-(dibutylamino)-N-(naphthalen-1-yl)acetamide derivative was the most potent BChE inhibitor (IC50 = 3.30 µM) among 13 tested analogs, indicating that the dibutylamino moiety contributes unique lipophilic and steric properties that cannot be replicated by shorter or branched alkyl amines .

Quantitative Differentiation Evidence for 2-(Dibutylamino)acetamide and its Derivatives


Complete Reversal of Endothelin Receptor Selectivity via Single Moiety Replacement

In a head-to-head structural comparison, replacing the 2-(dibutylamino)acetamide group of the ETA-selective antagonist ABT-627 (IC50 for ETA = 0.0551 nM) with a diphenylmethylaminoacetamide group produced antagonist 2, which exhibited a complete reversal of receptor specificity, preferring ETB over ETA. The selectivity ratio (ETA/ETB) for the parent compound was reported as >1000-fold, while the modified compound showed a strong preference for ETB [1].

Endothelin Receptor Antagonist Receptor Selectivity Cardiovascular Disease

Superior Butyrylcholinesterase (BChE) Inhibition for Alzheimer's Research

In a series of thirteen newly synthesized acetamide derivatives, 2-(dibutylamino)-N-(naphthalen-1-yl)acetamide (compound 1h) demonstrated the best BChE inhibitory activity with an IC50 of 3.30 µM. This was significantly more potent than other alkylamino-substituted acetamide analogs within the same study, highlighting the specific contribution of the dibutylamino group to BChE affinity .

Alzheimer's Disease Cholinesterase Inhibitor Butyrylcholinesterase

High-Affinity Binding to Amyloid-Beta Fibrils for Diagnostic Probe Development

A derivative, N-(6-bromobenzo[d]thiazol-2-yl)-2-(dibutylamino)acetamide, demonstrated high-affinity binding to amyloid-beta (1-40) fibrils with an inhibition constant (Ki) of 4.31 nM. This affinity is comparable to established amyloid imaging probes and supports the utility of the 2-(dibutylamino)acetamide core in developing diagnostic tools for Alzheimer's disease [1].

Alzheimer's Disease Amyloid-Beta Diagnostic Imaging

Key Scientific and Industrial Application Scenarios for 2-(Dibutylamino)acetamide


Designing Selective Endothelin Receptor Antagonists for Cardiovascular and Oncology Indications

As demonstrated by the structure-activity relationship of ABT-627, the intact 2-(dibutylamino)acetamide moiety is essential for potent and selective ETA receptor antagonism (IC50 = 0.0551 nM) . Medicinal chemistry teams developing new ETA-selective therapies for pulmonary hypertension, chronic kidney disease, or prostate cancer should prioritize this compound as a key pharmacophore. Any substitution on the tertiary amine risks a complete functional reversal to ETB antagonism, as shown with the diphenylmethylamino analog [1].

Developing Butyrylcholinesterase (BChE) Inhibitors for Alzheimer's Disease

Researchers targeting the cholinergic hypothesis of Alzheimer's disease can leverage the 2-(dibutylamino)acetamide scaffold to generate potent and selective BChE inhibitors. The derivative 2-(dibutylamino)-N-(naphthalen-1-yl)acetamide (1h) was the most effective BChE inhibitor (IC50 = 3.30 µM) among a library of 13 acetamide analogs, highlighting the scaffold's promise . This provides a data-validated starting point for further lead optimization and preclinical development.

Synthesis of High-Affinity Amyloid-Beta Imaging Probes

For non-invasive diagnosis of Alzheimer's disease via PET or SPECT imaging, there is a need for novel amyloid-beta ligands with high affinity and specificity. The derivative N-(6-bromobenzo[d]thiazol-2-yl)-2-(dibutylamino)acetamide serves as a proof-of-concept, demonstrating low nanomolar binding affinity (Ki = 4.31 nM) to amyloid-beta fibrils . 2-(Dibutylamino)acetamide is thus a critical starting material for synthesizing and optimizing a new generation of diagnostic radiopharmaceuticals.

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